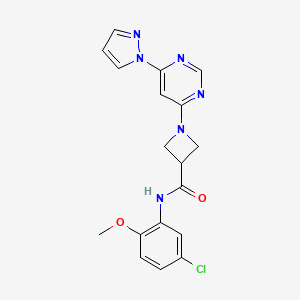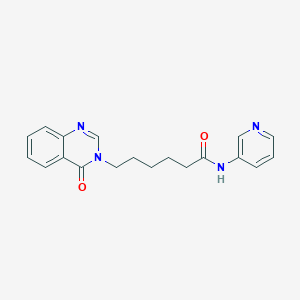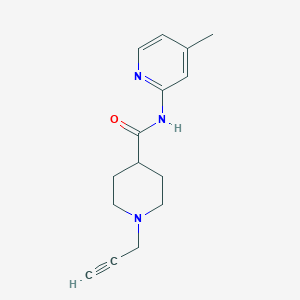
1-Ethyl-2-(4-methoxy-benzyl)-1H-benzoimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Zeolite-like Metal–Organic Frameworks
Research conducted by Tang et al. (2017) explored the synthesis of zeolite-like metal–organic frameworks using a dual-ligand strategy, including derivatives of benzimidazole. The synthesized frameworks exhibited high chemical stability and CO2 uptake capacity, indicating their potential for environmental applications such as gas storage and separation Tang et al., 2017.
Antimicrobial and Antifungal Agents
El-Meguid (2014) focused on constructing new compounds containing benzimidazole moieties incorporated into different amino acids and analogues to evaluate their antimicrobial activities. These compounds showed significant effectiveness against various bacteria and fungi, suggesting their potential as novel antimicrobial and antifungal agents El-Meguid, 2014.
Light Harvesting and Non-linear Optical Material
A study by Kumar et al. (2020) introduced a new azoimidazole compound with promising applications in light-harvesting efficiency for dye-sensitized solar cells (DSSC) and as a non-linear optically active material. This research underscores the role of benzimidazole derivatives in advancing renewable energy technologies and materials science Kumar et al., 2020.
Antineoplastic and Antifilarial Agents
Ram et al. (1992) synthesized a series of benzimidazole-carbamates demonstrating significant growth inhibition in cancer cells and antifilarial activity against various parasites. These findings highlight the potential of benzimidazole derivatives in developing new treatments for cancer and parasitic infections Ram et al., 1992.
Ethylene Oligomerization
Liu et al. (2011) synthesized a series of benzimidazol-ethoxyquinoline nickel dihalides, which, when activated, showed high activities towards ethylene oligomerization. This suggests their utility in the chemical industry for producing ethylene oligomers, which are key intermediates in the manufacture of various industrial chemicals Liu et al., 2011.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . These compounds have been found to interact with active residues of ATF4 and NF-kB proteins , which play crucial roles in cellular stress responses and inflammatory processes, respectively.
Mode of Action
Similar compounds have been found to inhibit er stress and apoptosis, as well as the nf-kb inflammatory pathway . This suggests that 1-ethyl-2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole may interact with its targets in a way that modulates these cellular processes.
Result of Action
Similar compounds have been found to exhibit neuroprotective and anti-neuroinflammatory properties . This suggests that 1-ethyl-2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole may have similar effects.
Propiedades
IUPAC Name |
1-ethyl-2-[(4-methoxyphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-3-19-16-7-5-4-6-15(16)18-17(19)12-13-8-10-14(20-2)11-9-13/h4-11H,3,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNUUMIAJLDDOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641640 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride](/img/structure/B2392038.png)



![N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2392043.png)



![Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2392049.png)

![(4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2392051.png)


![Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2392057.png)